molecular formula C14H19ClO9 B3068614 (3,4,5-Triacetyloxy-6-chlorooxan-2-yl)methyl acetate CAS No. 66966-08-3

(3,4,5-Triacetyloxy-6-chlorooxan-2-yl)methyl acetate

Cat. No. B3068614
CAS RN: 66966-08-3
M. Wt: 366.75 g/mol
InChI Key: BYWPSIUIJNAJDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H15ClO9. This indicates that the molecule consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 9 oxygen atoms.

Scientific Research Applications

  • Crystal Structure Analysis : A study on the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, revealed insights into its molecular configuration, indicating the significance of structural analysis in understanding chemical properties and reactivity S. Lee, J. Ryu, & Junseong Lee (2017).

  • Astrochemical Interest : Research on methyl acetate, including its deuterated isotopomers, in the interstellar medium showcases the interest in understanding the formation and presence of organic molecules in space, which is vital for astrochemistry and the study of cosmic organic chemistry Ankan Das et al. (2015).

  • Enzyme-Catalyzed Synthesis : The enzyme-catalyzed synthesis of novel carbasugar derivatives demonstrates the application of biocatalysis in creating complex organic molecules, showcasing the integration of enzymatic methods in synthetic organic chemistry Ayşegül Gümüş & C. Tanyeli (2010).

  • Pharmacological Properties : Studies on the cyclization of certain compounds to produce derivatives with potential pharmacological properties highlight the ongoing research in medicinal chemistry aimed at discovering new therapeutic agents A. Maliszewska-Guz et al. (2005).

  • Molecular Interaction Studies : Investigation into the interactions of methyl acetate with various solutions provides insights into the molecular interactions and properties of chemical compounds, which is fundamental in physical chemistry and materials science Gnanapragasam Raphael et al. (2015).

Safety And Hazards

The specific safety and hazard information for this compound is not available in the search results. It’s always important to handle chemical compounds with care and to refer to the appropriate safety data sheets .

properties

IUPAC Name

(3,4,5-triacetyloxy-6-chlorooxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPSIUIJNAJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931527
Record name 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose

CAS RN

14257-40-0
Record name 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,4,5-Triacetyloxy-6-chlorooxan-2-yl)methyl acetate
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(3,4,5-Triacetyloxy-6-chlorooxan-2-yl)methyl acetate
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(3,4,5-Triacetyloxy-6-chlorooxan-2-yl)methyl acetate
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(3,4,5-Triacetyloxy-6-chlorooxan-2-yl)methyl acetate
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(3,4,5-Triacetyloxy-6-chlorooxan-2-yl)methyl acetate
Reactant of Route 6
(3,4,5-Triacetyloxy-6-chlorooxan-2-yl)methyl acetate

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